5-Amino-3-methyl-1-benzothiophene-2-carbonitrile
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Overview
Description
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features an amino group, a methyl group, and a carbonitrile group attached to the benzothiophene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is typically carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product while minimizing the decomposition of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to provide rapid access to benzothiophene derivatives. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiophene ring.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for developing new pharmaceuticals, including anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials science .
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-benzothiophene-2-carbonitrile
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Uniqueness
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carbonitrile group on the benzothiophene ring allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C10H8N2S |
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Molecular Weight |
188.25 g/mol |
IUPAC Name |
5-amino-3-methyl-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,12H2,1H3 |
InChI Key |
QEGSHEYIWYUWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)N)C#N |
Origin of Product |
United States |
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